1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one
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Overview
Description
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one is a chemical compound with the molecular formula C8H12F2OS and a molecular weight of 194.24 g/mol . It is also known by its IUPAC name, S-[(2,2-difluorocyclopentyl)methyl] ethanethioate . This compound is characterized by the presence of a difluorocyclopentyl group attached to a sulfanyl ethanone moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,2-difluorocyclopentylmethyl bromide with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorocyclopentyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}propan-1-one: Similar structure but with a propanone moiety instead of ethanone.
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}butan-1-one: Similar structure but with a butanone moiety instead of ethanone.
Uniqueness
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one is unique due to its specific combination of a difluorocyclopentyl group and a sulfanyl ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
S-[(2,2-difluorocyclopentyl)methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2OS/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTDCUGTHUBFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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